Phosphonic acid, di-9-octadecenyl ester
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Overview
Description
Phosphonic acid, di-9-octadecenyl ester, also known as dioleyl phosphonate, is an organophosphorus compound with the molecular formula C36H71O3P and a molecular weight of 582.93 g/mol . This compound is characterized by its clear, colorless to light green liquid form and an alcoholic odor . It is primarily used as an antioxidant and polymer stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, di-9-octadecenyl ester can be synthesized through the esterification of phosphonic acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, di-9-octadecenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, di-9-octadecenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphonic acid, di-9-octadecenyl ester exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting polymers and other materials from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Dioctadec-9-enyl phosphonate
Uniqueness
Phosphonic acid, di-9-octadecenyl ester is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain phosphonates. This makes it particularly effective as a stabilizer in hydrophobic environments, such as in polymer matrices and coatings .
Properties
CAS No. |
64051-29-2 |
---|---|
Molecular Formula |
C36H70O3P+ |
Molecular Weight |
581.9 g/mol |
IUPAC Name |
bis[(E)-octadec-9-enoxy]-oxophosphanium |
InChI |
InChI=1S/C36H70O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/q+1/b19-17+,20-18+ |
InChI Key |
HBUROESZWYWHFQ-XPWSMXQVSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO[P+](=O)OCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO[P+](=O)OCCCCCCCCC=CCCCCCCCC |
physical_description |
Liquid Clear colorless to light green liquid with an alcoholic odor; [Dover MSDS] |
Origin of Product |
United States |
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